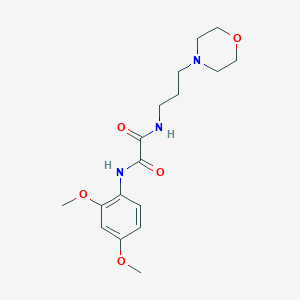

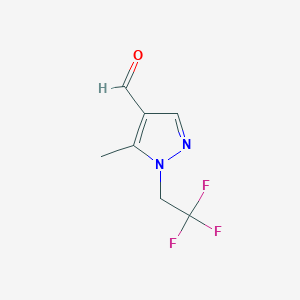

![molecular formula C14H13N3 B2945744 6-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine CAS No. 851879-19-1](/img/structure/B2945744.png)

6-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

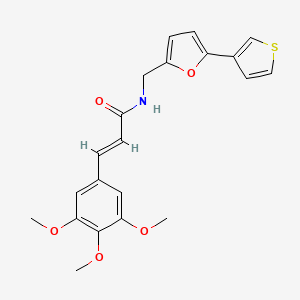

“6-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine” is a chemical compound with the empirical formula C14H13N3 . It belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .

Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines, including “6-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine”, has been developed . This method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The process is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .

Molecular Structure Analysis

The molecular weight of “6-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine” is 223.27 . The SMILES string representation of the molecule is Cc1ccc2nc(-c3ccccc3)c(N)n2c1 .

Chemical Reactions Analysis

The synthesis of “6-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine” involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . The reactions were monitored by thin layer chromatography (TLC) using silica gel GF254 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine” include its molecular weight of 223.27 and its empirical formula of C14H13N3 . The compound is represented by the SMILES string Cc1ccc2nc(-c3ccccc3)c(N)n2c1 .

Applications De Recherche Scientifique

Antimicrobial Activity

This compound has been studied for its potential use as an antimicrobial agent. The synthesis process often involves molecular docking studies to predict the interaction between the compound and microbial enzymes or receptors .

Antioxidant Properties

Research has also explored the antioxidant capabilities of imidazo[1,2-a]pyridine derivatives, which could be beneficial in preventing oxidative stress-related diseases .

Anti-inflammatory Drugs

Imidazo[1,2-a]pyridine derivatives, including 6-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine, have been proposed for use as anti-inflammatory drugs due to their ability to inhibit cyclooxygenase (COX) enzymes .

Cancer Treatment

Some studies suggest that these compounds could be used in cancer therapy, possibly due to their ability to interfere with cell proliferation or survival pathways .

Cardiovascular Diseases

There is potential for using imidazo[1,2-a]pyridine derivatives in treating cardiovascular diseases, although specific mechanisms of action would need further investigation .

Alzheimer’s Disease

The neuroprotective effects of imidazo[1,2-a]pyridine derivatives are being studied as a possible treatment for Alzheimer’s disease and other neurodegenerative conditions .

COX Inhibition for Pain Management

These compounds have shown selective COX-2 inhibition in vitro assays, indicating their potential use in pain management and as selective anti-inflammatory agents .

Research and Development Tools

Lastly, this compound is available for purchase from chemical suppliers like MilliporeSigma, indicating its use in various research and development applications within scientific laboratories .

Mécanisme D'action

Target of Action

The primary targets of 6-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine are Estrogen receptor alpha and Nuclear receptor coactivator 2 . These receptors play a crucial role in the regulation of gene expression and are involved in cellular growth and development.

Pharmacokinetics

It is known that the compound undergoes metabolic activation, primarily through n-oxidation by cytochrome p-450 1a2 (cyp1a2) .

Result of Action

It is known to interact with key receptors, which likely results in changes in gene expression and cellular function . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine. For instance, dietary factors can affect the extent of exposure to the compound . Furthermore, the compound’s action can be influenced by individual eating habits, the type of meat consumed, cooking methods, and quantity consumed .

Orientations Futures

Imidazo[1,2-a]pyridines, including “6-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine”, have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity . They have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . Therefore, the future directions of this compound could involve further exploration of its potential applications in medicinal chemistry, particularly in the treatment of diseases such as tuberculosis .

Propriétés

IUPAC Name |

6-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-10-7-8-12-16-13(14(15)17(12)9-10)11-5-3-2-4-6-11/h2-9H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSXZCYHPTZFMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=C2N)C3=CC=CC=C3)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

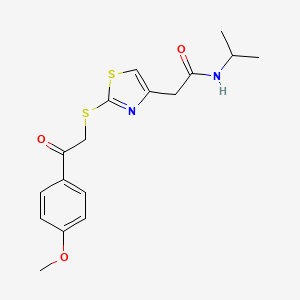

![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one](/img/structure/B2945661.png)

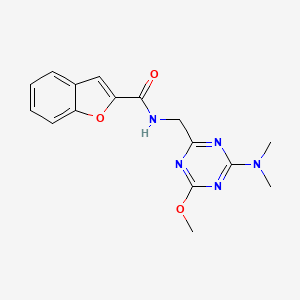

![N-([2,2'-bifuran]-5-ylmethyl)cinnamamide](/img/structure/B2945673.png)

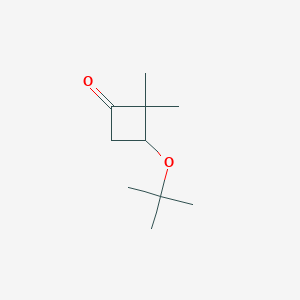

![1-[4-(1-Adamantyl)phenoxy]-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2945676.png)

![N-(1-Cyanocyclohexyl)-2-[3-hydroxy-3-(triazol-1-ylmethyl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2945677.png)

![4-(4-(3,4-Dichlorobenzyl)piperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2945679.png)